![molecular formula C16H16ClN3O2S B2442014 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine CAS No. 2225105-36-0](/img/structure/B2442014.png)
2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine, also known as CP-31398, is a small molecule that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much scientific research.
作用机制
2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine stabilizes the p53 protein by binding to its core domain and inducing a conformational change that enhances its DNA-binding activity. This leads to increased expression of p53 target genes, including those involved in cell cycle arrest, DNA repair, and apoptosis. 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine has also been shown to inhibit the interaction between p53 and its negative regulator, MDM2, further enhancing its tumor-suppressive activity.
Biochemical and Physiological Effects:
In addition to its effects on the p53 pathway, 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme Hsp90, which is involved in the folding and stabilization of many proteins, including those involved in cancer cell growth and proliferation. 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
实验室实验的优点和局限性
One advantage of 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine for lab experiments is that it has been well-studied and characterized, with a clear mechanism of action and known targets. This makes it a useful tool for investigating the p53 pathway and its role in cancer development and progression. However, one limitation is that 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine has relatively low potency and selectivity, meaning that high concentrations may be required to achieve therapeutic effects. This can make it difficult to interpret experimental results and may limit its potential clinical applications.
未来方向
There are several potential future directions for research on 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine. One area of interest is the development of more potent and selective p53 stabilizers, which could have greater therapeutic potential and fewer side effects. Another area of interest is the investigation of 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, further research is needed to better understand the biochemical and physiological effects of 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine and its potential applications in other disease contexts.
合成方法
The synthesis of 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine involves several steps, including the reaction of 4-chloroacetophenone with ethyl acetoacetate to form 4-chloro-1-(ethoxycarbonyl)-1,3-butadiene. This compound is then reacted with hydrazine hydrate to form 4-chloro-1-(hydrazinylidene)-1,3-butadiene, which is subsequently reacted with 3-pyrrolidin-1-ylpyrazine-2,6-dione to form 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine.
科学研究应用
2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine has been studied for its potential therapeutic applications in cancer treatment, specifically as a p53 stabilizing agent. The p53 protein is a tumor suppressor that is often mutated or inactivated in cancer cells, leading to uncontrolled cell growth and proliferation. 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine has been shown to stabilize the p53 protein, allowing it to function properly and inhibit the growth of cancer cells.
属性
IUPAC Name |
2-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-15-3-1-13(2-4-15)6-10-23(21,22)20-9-5-14(12-20)16-11-18-7-8-19-16/h1-4,6-8,10-11,14H,5,9,12H2/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMNQANYXBQPHF-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NC=CN=C2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=NC=CN=C2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[2-(4-Chlorophenyl)ethenesulfonyl]pyrrolidin-3-yl}pyrazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

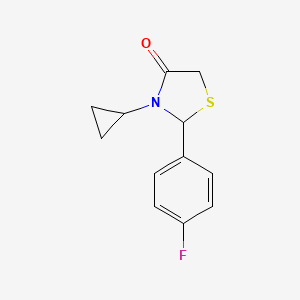
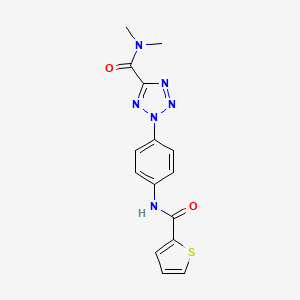
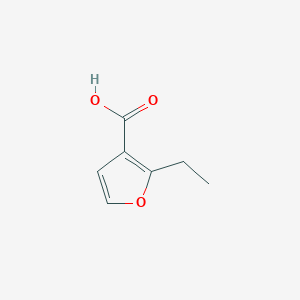

![N-(benzo[d][1,3]dioxol-5-yl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441938.png)

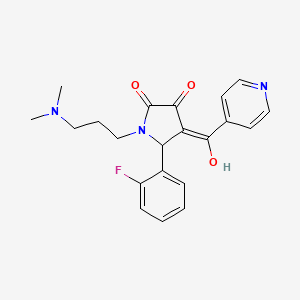
![ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2441942.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2441945.png)
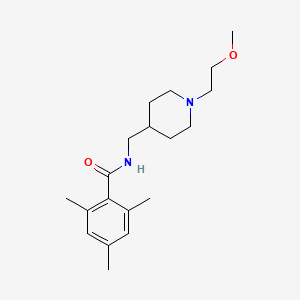
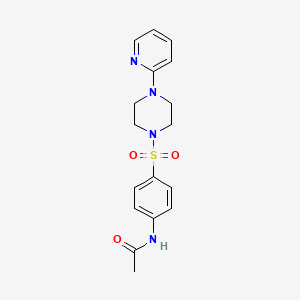
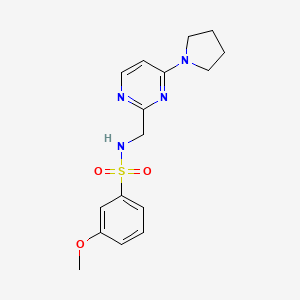

![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)